molecular formula C10H8N2 B11760690 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

Cat. No.: B11760690
M. Wt: 156.18 g/mol
InChI Key: GTRIWRFRLNOQAG-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is a high-value synthetic intermediate designed for medicinal chemistry and drug discovery research. This compound features a benzo[d]imidazole scaffold, a privileged structure in pharmacology, fused with a terminal alkyne group. This key functional group enables its widespread use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reactions to generate novel 1,2,3-triazole hybrids . Researchers utilize this molecule as a fundamental building block to construct complex molecular architectures for screening against various biological targets. The primary research applications of this intermediate are in the development of potential anticancer and antidiabetic agents. In cancer research, hybrids derived from this core structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including A549 (lung), SW480 (colon), MCF-7 (breast), and HepG2 (liver) . These novel compounds have been shown to exert their effects through multiple mechanisms, such as inhibiting the epidermal growth factor receptor (EGFR) pathway and topoisomerase II , inducing apoptosis, and causing cell cycle arrest . In metabolic disease research, this intermediate is used to create novel α-glucosidase inhibitors . The resulting triazole-linked benzimidazole hybrids have exhibited potent inhibitory activity, surpassing standard inhibitors like acarbose, and function as competitive inhibitors that bind to the enzyme's active site . This makes them promising leads for the development of new therapeutic strategies for managing type 2 diabetes. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-prop-2-ynyl-1H-benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2,(H,11,12)

InChI Key

GTRIWRFRLNOQAG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies for 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole and Its Derivatives

Strategies Involving N-Propargylation of Benzimidazole (B57391) Scaffolds

One of the direct methods to synthesize N-substituted benzimidazole derivatives involves the alkylation of the benzimidazole ring nitrogen. This approach is particularly useful when the core benzimidazole structure is readily available.

The introduction of the propargyl group onto the nitrogen atom of the benzimidazole ring is commonly achieved using propargyl halides, such as propargyl bromide. In this reaction, the benzimidazole acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide, leading to the formation of a C-N bond and displacement of the halide ion. The reaction of benzimidazole-2-thione with propargyl bromide serves as an illustrative example of this type of transformation, yielding various propargylated products depending on the reaction conditions. osi.lv This general reactivity with alkyl halides is a fundamental characteristic of the benzimidazole nucleus. neu.edu.tr

To facilitate the N-propargylation reaction, basic conditions are typically employed. The presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is crucial for deprotonating the N-H group of the benzimidazole ring. nih.gov This deprotonation generates a more potent nucleophilic benzimidazolide (B1237168) anion. The enhanced nucleophilicity of the anion allows for an efficient nucleophilic substitution reaction with the propargyl halide. This base-mediated strategy is a standard and effective procedure for the synthesis of N-alkynyl benzimidazole derivatives. A similar method involving O-propargylation of salicylaldehyde (B1680747) derivatives uses propargyl bromide in the presence of K2CO3, highlighting the general utility of this base-halide combination for introducing propargyl groups. nih.gov

Multicomponent Reaction Approaches for Benzimidazole Core Formation

An alternative and widely used strategy involves constructing the benzimidazole ring from acyclic precursors. This is often achieved through condensation reactions, which are highly versatile for creating a diverse range of 2-substituted benzimidazoles.

The condensation of o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene) with aldehydes is a cornerstone of benzimidazole synthesis. organic-chemistry.orgiosrjournals.orgacs.org This reaction typically proceeds under oxidative conditions and can be promoted by various catalysts. iosrjournals.org For the synthesis of 2-(prop-2-yn-1-yl)-1H-benzo[d]imidazole derivatives, this method requires an aldehyde that already contains the propargyl group or a related functionality. The reaction involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole ring. mdpi.com The versatility of this approach is demonstrated by the wide array of aldehydes, including aromatic, heterocyclic, and aliphatic variants, that can be successfully employed. mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
o-PhenylenediamineAromatic AldehydesH2O2/TiO2 P25, solvent-free2-Aryl-benzimidazoles nih.gov
o-PhenylenediamineSubstituted AldehydesZnO-NPs, Ethanol, 70 °C2-Substituted-benzimidazoles nih.gov
o-PhenylenediamineAromatic AldehydesEr(OTf)3, solvent-free, 80 °C1,2-Disubstituted-benzimidazoles beilstein-journals.org
o-PhenylenediamineBenzaldehyde (B42025) DerivativesAu/TiO2, 25 °C2-Aryl-benzimidazoles mdpi.com

A refined approach within the multicomponent strategy involves the synthesis of a specific aldehyde precursor which is then used in the condensation reaction. This is particularly useful when the required aldehyde is not commercially available. An example of this methodology is the synthesis of benzimidazole scaffolds bearing a terminal alkyne. nih.gov The process begins with the O-propargylation of a salicylaldehyde derivative using propargyl bromide and K2CO3. nih.gov The resulting propargylated aldehyde is then condensed with o-phenylenediamine in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in a suitable solvent such as N,N-dimethylformamide (DMF), yielding the desired 2-substituted benzimidazole derivative. nih.gov This multi-step, one-pot approach allows for the strategic incorporation of the propargyl group before the formation of the heterocyclic core.

Catalytic Systems in the Synthesis of this compound Derivatives

The synthesis of benzimidazoles, particularly through the condensation of o-phenylenediamine and aldehydes, is often enhanced by the use of catalytic systems. These catalysts can improve reaction rates, increase yields, and promote selectivity under milder conditions. nih.govrsc.org A wide variety of catalysts have been reported for the synthesis of 2-substituted benzimidazoles, which are applicable to the production of derivatives of the target compound.

These catalytic systems include metal nanoparticles, solid acids, and Lewis acids. For instance, ZnO nanoparticles have been used to catalyze the reaction between o-phenylenediamine and various benzaldehyde derivatives in ethanol, resulting in high yields and shorter reaction times. nih.gov Similarly, a H2O2/TiO2 P25 nanoparticle system has been employed for the solvent-free synthesis of 2-substituted benzimidazoles. nih.govsemanticscholar.org Lewis acids such as erbium triflate (Er(OTf)3) have also been shown to be effective, capable of selectively producing 1,2-disubstituted benzimidazoles under solvent-free conditions. beilstein-journals.org The use of supported gold nanoparticles (Au/TiO2) represents another efficient heterogeneous catalytic system that promotes the synthesis at room temperature. mdpi.com The choice of catalyst can influence the reaction pathway and the final product distribution, making it a critical parameter in the synthesis design. beilstein-journals.org

Catalyst SystemSubstratesConditionsKey AdvantagesReference(s)
ZnO-NPso-Phenylenediamine, AldehydesEthanol, 70 °C, 15 min-2 hHigh yield, recyclable catalyst nih.gov
H2O2/TiO2 P25o-Phenylenediamines, Aromatic AldehydesSolvent-freeExcellent yields, green oxidant nih.govsemanticscholar.org
Er(OTf)3o-Phenylenediamine, AldehydesSolvent-free, 80 °C, 2 minHigh selectivity for 1,2-disubstitution, rapid reaction beilstein-journals.org
Au/TiO2o-Phenylenediamine, AldehydesCHCl3:MeOH, 25 °C, 2 hHeterogeneous, mild conditions, high yields mdpi.com
MgCl2·6H2Oo-Phenylenediamines, AldehydesNot specifiedHigh yields, short reaction times nih.govsemanticscholar.org
AlOOH–SO3 Nanoparticleso-Phenylenediamines, AldehydesSolvent-freeRecyclable, simple workup, short reaction times rsc.org
MgO@DFNSSubstituted Diamines, AldehydesNot specifiedEco-friendly, good selectivity, catalyst recyclable up to 6 cycles rsc.org

Acid-Catalyzed Cyclization and Deprotection

A fundamental and widely utilized method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. In the context of this compound, this typically involves the reaction of o-phenylenediamine with a suitable C4-alkynoic acid, such as 3-butynoic acid, in the presence of a strong acid catalyst. The acid facilitates the dehydration and subsequent intramolecular cyclization to form the benzimidazole ring.

Commonly used acid catalysts for this transformation include mineral acids like hydrochloric acid (HCl) and polyphosphoric acid (PPA). The reaction often requires elevated temperatures to drive the condensation and cyclization to completion. While effective, these traditional methods can sometimes lead to lower yields and require stringent reaction conditions. rasayanjournal.co.in

More contemporary approaches utilize Lewis acids or solid acid catalysts to promote the reaction under milder conditions. For instance, catalysts like ammonium (B1175870) chloride have been employed to afford 2-substituted benzimidazoles in moderate to good yields. The general mechanism involves the activation of the carboxylic acid by the acid catalyst, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine, cyclization, and finally dehydration to yield the benzimidazole product.

Table 1: Examples of Acid-Catalyzed Synthesis of Benzimidazole Derivatives

Starting MaterialsCatalystSolventTemperature (°C)Yield (%)Reference
o-phenylenediamine, AnisaldehydeNH4ClEthanol80Not Specified
o-phenylenediamine, p-Amino benzoic acid---Not Specified rasayanjournal.co.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. asianpubs.org The synthesis of benzimidazole derivatives, including those with alkyne functionalities, has significantly benefited from this technology. asianpubs.orgjchemrev.comgoogle.com

In a typical microwave-assisted synthesis of 2-substituted benzimidazoles, o-phenylenediamine is reacted with a carboxylic acid or an aldehyde in a suitable solvent, or even under solvent-free conditions, in the presence of a catalyst. The reaction mixture is then subjected to microwave irradiation for a short period. The high energy and efficient heating provided by microwaves dramatically reduce reaction times from hours to minutes. asianpubs.orggoogle.com

Various catalysts, such as alumina-methanesulfonic acid (AMA), have been successfully used in microwave-assisted benzimidazole synthesis. jchemrev.com The choice of solvent and catalyst can be optimized to achieve high yields and purity of the desired product. For the synthesis of this compound, this would involve reacting o-phenylenediamine with 3-butynoic acid or a related precursor under microwave irradiation. This approach offers a rapid and efficient alternative to traditional heating methods. asianpubs.org

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
o-phenylenediamine, Carboxylic acidsAlumina-methanesulfonic acid (AMA)Not SpecifiedGood to Excellent jchemrev.com
o-phenylenediamine, GlycineHCl, Microwave irradiation4-6 min (intermittent)56-77 google.com
o-phenylenediamine, DMFButanoic acidNot SpecifiedGood to Excellent tandfonline.com

Note: This table provides examples of microwave-assisted synthesis of benzimidazoles. Specific conditions and yields for this compound require further targeted investigation.

Copper(I)-Catalyzed Approaches

Copper-catalyzed reactions have proven to be versatile and efficient for the formation of C-N bonds, a key step in the synthesis of many heterocyclic compounds, including benzimidazoles. organic-chemistry.orgnih.govnih.gov Copper(I) catalysts, in particular, are effective in promoting the coupling of various substrates to form the benzimidazole core.

One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of benzimidazoles. For instance, a copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) can produce benzimidazoles in good yields. organic-chemistry.orgnih.gov Another approach involves the copper-catalyzed intramolecular arylation of formamidines to form 2-unsubstituted benzimidazoles. nih.gov

For the synthesis of this compound, a potential copper-catalyzed route could involve the reaction of o-phenylenediamine with a propargyl-containing precursor. While specific examples for this exact transformation are not detailed in the provided results, the versatility of copper catalysis suggests its applicability. Copper(II) complexes with benzimidazole ligands have also been explored for their catalytic activities, highlighting the strong interaction between copper and the benzimidazole scaffold. mdpi.com

Table 3: Copper-Catalyzed Synthesis of Benzimidazoles

ReactantsCatalyst SystemConditionsYield (%)Reference
2-Haloanilines, Aldehydes, NaN3CuCl/TMEDADMSO, 120 °C, 12 hGood organic-chemistry.orgnih.gov
FormamidinesCopper catalystNot SpecifiedExcellent nih.gov

Note: This table illustrates the utility of copper catalysis in benzimidazole synthesis. Direct application to this compound needs specific experimental validation.

Palladium-Catalyzed Oxidative Processes (e.g., Aminocarbonylation)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and carbonylation reactions. In the context of benzimidazole synthesis, palladium-catalyzed oxidative aminocarbonylation represents a sophisticated approach for the construction and functionalization of these heterocyles.

A notable example is the palladium iodide-catalyzed oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method proceeds through an alkynylamide intermediate, which then undergoes in situ conjugate addition and double-bond isomerization. The reaction is carried out under a carbon monoxide and air atmosphere at elevated temperature and pressure, using a catalytic system of PdI2 and KI. This process affords functionalized 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides in good to excellent yields.

This methodology showcases the power of palladium catalysis to construct complex heterocyclic systems from readily available starting materials containing the propargyl benzimidazole scaffold. The reaction tolerates a range of secondary amines as nucleophiles, leading to a diverse set of products.

Table 4: Palladium-Catalyzed Oxidative Aminocarbonylation of a this compound Derivative

SubstrateCatalyst SystemConditionsYield (%)Reference
N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-aminesPdI2 (0.33 mol %), KI (0.33 equiv)100 °C, 20 atm (4:1 CO-air)64–96

Indium(III) Chloride Mediated Reactions

Indium(III) chloride (InCl3) is a Lewis acid catalyst that has found applications in various organic transformations due to its water tolerance and catalytic activity. rsc.org While not as extensively documented as other methods for the synthesis of this compound, its potential as a catalyst in the formation of the benzimidazole ring is noteworthy.

Generally, Lewis acid catalysts like InCl3 can promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids by activating the carbonyl group, thereby facilitating the nucleophilic attack by the amine. rsc.org Although specific literature detailing the use of indium(III) chloride for the synthesis of the target compound is scarce, its established role in catalyzing similar cyclization reactions suggests it as a viable, albeit less explored, option.

Exploration of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. nih.govchemmethod.comchemmethod.com The synthesis of benzimidazoles, including this compound, has been a fertile ground for the application of these principles. nih.govchemmethod.commdpi.com

Key green chemistry strategies applied to benzimidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). chemmethod.com Deep eutectic solvents (DES) have also been explored as both the reaction medium and reagent, offering advantages in terms of yield and simplified work-up procedures. nih.gov

Catalysis: Employing catalysts, particularly recyclable and non-toxic ones, to improve reaction efficiency and reduce waste. This includes the use of solid acid catalysts, metal nanoparticles, and biocatalysts. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating. asianpubs.orgtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical processes. organic-chemistry.orgnih.gov

For the synthesis of this compound, a green approach might involve the microwave-assisted, catalyst-free condensation of o-phenylenediamine and 3-butynoic acid in a green solvent, or even under solvent-free conditions. The development of such sustainable protocols is a continuing area of research in the synthesis of this important class of compounds. nih.govchemmethod.comchemmethod.com

Advanced Spectroscopic and Spectrometric Characterization of 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and other active nuclei like phosphorus (³¹P) in derivatized forms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the methylene (B1212753) protons of the propargyl group, and the terminal acetylenic proton.

The aromatic region typically displays a complex pattern due to the coupling of the four protons on the benzene (B151609) ring. These protons, H-4, H-5, H-6, and H-7, often appear as two multiplets. The protons H-4 and H-7 are generally shifted downfield compared to H-5 and H-6 due to their proximity to the imidazole (B134444) ring.

The methylene protons (CH₂) adjacent to the imidazole ring and the alkyne group appear as a singlet or a finely split triplet, depending on the solvent and resolution. The terminal acetylenic proton (≡C-H) characteristically appears as a triplet due to coupling with the methylene protons. The broad singlet corresponding to the N-H proton of the imidazole ring is also a key feature, though its chemical shift can be highly variable and it is often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H12.50br s
Ar-H (H-4, H-7)7.52-7.56m
Ar-H (H-5, H-6)7.11-7.22m
CH₂4.91s
≡C-H3.20t

Data presented is a representative example and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for the carbons of the benzimidazole ring system and the propargyl substituent.

The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms, typically appears at a downfield chemical shift. The quaternary carbons of the benzene ring (C-3a and C-7a) also have characteristic shifts. The aromatic CH carbons (C-4, C-5, C-6, and C-7) resonate in the typical aromatic region.

The carbons of the propargyl group are also readily identified. The methylene carbon (CH₂) appears in the aliphatic region, while the two acetylenic carbons (C≡C) have unique chemical shifts, with the terminal, proton-bearing carbon being more shielded (upfield) than the internal alkyne carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2150.09
C-3a, C-7a141.59, 138.00
C-4, C-7124.10
C-5, C-6116.52
C≡C (internal)80.5
C≡C-H (terminal)72.0
CH₂42.06

Data presented is a representative example and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HMBC)

While specific experimental 2D NMR data for this compound is not widely available in the reviewed literature, the application of these techniques would be invaluable for unambiguous signal assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For instance, it would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions within the benzene ring. It would also show the coupling between the methylene protons and the terminal acetylenic proton of the propargyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assigning quaternary carbons and linking protonated carbons to their respective protons. For example, correlations would be expected between the N-H proton and the C-2, C-7a, and C-3a carbons. The methylene protons would show correlations to C-2 and the acetylenic carbons, confirming the attachment of the propargyl group to the benzimidazole ring.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate (B1237965) Conjugates

The synthesis of phosphonate conjugates of this compound introduces a phosphorus atom, which can be studied by ³¹P NMR spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus nucleus.

In a hypothetical phosphonate conjugate, where a phosphonate group is attached to the benzimidazole framework, the ³¹P NMR spectrum would exhibit a signal whose chemical shift is indicative of the oxidation state and coordination of the phosphorus atom. The coupling of the phosphorus nucleus with neighboring protons (e.g., on an adjacent methylene group) would provide further structural information through the observation of splitting patterns in both the ³¹P and ¹H NMR spectra. The specific chemical shift would depend on the exact structure of the phosphonate derivative. To date, detailed ³¹P NMR studies on phosphonate conjugates of this compound are not extensively reported in the literature.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. The presence of the alkyne functionality is confirmed by two key signals: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and another sharp, weak to medium absorption in the 2100-2260 cm⁻¹ region, which is characteristic of the C≡C triple bond stretch. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the benzimidazole ring system appear in the 1450-1620 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H stretch3211Broad
≡C-H stretch~3300Sharp, weak
Aromatic C-H stretch>3000Medium
C≡C stretch~2120Weak
C=N / C=C stretch1450-1620Medium to strong

Data presented is a representative example and may vary based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₈N₂), which is 156.07. The fragmentation pattern often involves the loss of the propargyl group or parts of it. A common fragmentation pathway is the cleavage of the bond between the benzimidazole ring and the methylene group, leading to a prominent fragment ion corresponding to the benzimidazolyl cation. Another characteristic fragmentation is the loss of a hydrogen atom from the molecular ion.

Table 4: Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Proposed Fragment
156100[M]⁺
15560[M-H]⁺
131100[M-C₃H₃]⁺
11730[C₇H₅N₂]⁺
10414[C₇H₄N]⁺
7718[C₆H₅]⁺

Fragmentation patterns and relative intensities can vary depending on the ionization method and the instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* and n→π* electronic transitions within the conjugated benzimidazole ring system. The benzimidazole core acts as the principal chromophore, and its substitution pattern influences the precise wavelengths of maximum absorption (λmax).

The electronic spectrum of the parent 1H-benzimidazole in aqueous solution typically displays characteristic absorption bands around 245 nm, 271 nm, and 278 nm. nih.gov These absorptions are attributed to π→π* transitions within the fused benzene and imidazole rings. The introduction of an alkyl substituent, such as the propargyl group at the 2-position, is expected to cause minor shifts in these absorption maxima due to its electronic effects (hyperconjugation and inductive effects) on the π-electron system. For instance, a study of N-Butyl-1H-benzimidazole, where an alkyl group is on the nitrogen atom, showed absorption peaks at 248 nm and near 295 nm. semanticscholar.org While specific, experimentally derived UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected absorption profile can be inferred from data on closely related compounds. The primary absorptions would correspond to the π→π* transitions of the benzimidazole chromophore, with the propargyl substituent providing a modest modulating effect on the energy of these transitions.

Below is a comparative data table of UV-Vis absorption maxima for the parent benzimidazole and a related N-alkyl derivative, which provides context for the expected spectral features of this compound.

Table 1: Comparative UV-Vis Absorption Data for Benzimidazole Derivatives

Compound NameSolventReported λmax (nm)Reference
1H-BenzimidazoleWater245, 271, 278 nih.gov
N-Butyl-1H-benzimidazoleNot Specified248, ~295 semanticscholar.org
2-(p-tolyl)-1H-benzo[d]imidazoleNot Specified303 nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Features

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is only exhibited by molecules that are not superimposable on their mirror images. The target compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, in an isotropic solution, it is CD-silent and will not produce a CD spectrum.

However, chiroptical properties can be imparted to the benzimidazole scaffold through several strategies, making CD spectroscopy a relevant tool for the study of its derivatives.

Introduction of Chiral Substituents: The most direct method is to synthesize derivatives that incorporate a chiral moiety. For example, studies on 2-substituted benzimidazole nucleosides, where a chiral ribofuranosyl group is attached to the nitrogen atom, have utilized CD spectroscopy to determine the preferred solution-state conformations (syn vs. anti) of the molecule. nih.gov Similarly, chiral benzimidazoles have been synthesized from amino acid precursors like L-alanine and L-valine, and their self-assembling behaviors into higher-order structures were monitored by the appearance of distinct signals in the CD spectrum. nih.gov

Supramolecular Chirality and Induced CD: An achiral benzimidazole derivative can exhibit a CD signal if it is induced to form a chiral assembly. This can occur through non-covalent interactions with an existing chiral molecule. Research has shown that achiral benzimidazole probes can co-assemble with chiral acids. globethesis.com In this process, the chirality of the acid is transferred to the spatial arrangement of the benzimidazole units, resulting in a supramolecular helical structure that generates a measurable CD signal, a phenomenon known as induced circular dichroism. globethesis.com

Atropisomerism: In highly substituted or sterically hindered benzimidazole derivatives, rotation around a single bond may be restricted, leading to atropisomers which are chiral and can be distinguished by CD spectroscopy.

The table below conceptualizes how different chiral benzimidazole systems could be analyzed using CD spectroscopy.

Table 2: Application of CD Spectroscopy to Chiral Benzimidazole Systems

Type of Chiral SystemOrigin of ChiralityInformation Obtained from CD SpectrumReference Example
Benzimidazole NucleosidesCovalently bonded chiral sugar moietyConformational preference (syn/anti) of the base relative to the sugar nih.gov
Amino Acid-Based SupramoleculesChiral centers from amino acid precursorsFormation and nature of self-assembled aggregates (e.g., H-aggregates) nih.gov
Co-assembly with Chiral AcidsInduced chirality from a chiral guest moleculeDetection of chiral transfer and formation of supramolecular helical structures globethesis.com
Chiral CatalystsIncorporation of a chiral backbone (e.g., trans-cyclohexanediamine)Confirmation of the chiral nature of the catalytic scaffold researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole

Click Chemistry: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction provides a highly efficient and reliable method for covalently linking the benzimidazole (B57391) moiety to other molecules, finding extensive use in medicinal chemistry, bioconjugation, and materials science. nih.govresearchgate.netnih.gov

The CuAAC reaction allows for the synthesis of a wide array of 1,2,3-triazole-containing derivatives from this compound. nih.govresearchgate.net The reaction involves treating the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.org The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. nih.govnih.gov The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and demonstrates excellent tolerance to a variety of functional groups. beilstein-journals.orgnih.gov

To enhance reaction rates and stabilize the copper(I) oxidation state, accelerating ligands are often employed. nih.govorganic-chemistry.org Tris(2-benzimidazolylmethyl)amines and tris(benzyltriazolyl)methyl amine (TBTA) are examples of ligands that have proven effective in improving the efficiency of the CuAAC reaction, especially in bioconjugation applications where reactant concentrations are low. nih.govorganic-chemistry.org This methodology has been used to synthesize diverse triazole derivatives by reacting the propargyl-substituted benzimidazole with various azides, such as benzyl (B1604629) azide. nih.govbeilstein-journals.org

Alkyne ReactantAzide ReactantCatalyst SystemProductReference
This compoundBenzyl AzideCu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazole beilstein-journals.org
N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide1-Azido-4-methylbenzeneCuSO₄·5H₂O, Sodium Ascorbate3-Sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide nih.gov
PhenylacetyleneBenzyl AzideCuI, Et₃N in Cyrene™1-Benzyl-4-phenyl-1H-1,2,3-triazole beilstein-journals.org
7-Bromo-1-(prop-2-yn-1-yl)-1H-indoleBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole nih.gov

A significant advantage of the CuAAC reaction is its exceptional regioselectivity. beilstein-journals.org The reaction between a terminal alkyne, such as in this compound, and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.orgrsc.org This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through copper-acetylide intermediates. This outcome contrasts sharply with the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted regioisomers. The catalytic process is robust, functioning effectively across a wide pH range (4 to 12) and giving the 1,4-disubstituted product with reaction rate accelerations of up to 10⁷ compared to the uncatalyzed version. beilstein-journals.org This predictable regioselectivity makes CuAAC a powerful tool for constructing well-defined molecular structures. rsc.org

Intramolecular Cyclization and Annulation Reactions

The propargyl group in benzimidazole derivatives is a key precursor for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions leverage the reactivity of the alkyne to form new rings, leading to novel chemical scaffolds.

Derivatives of this compound can be designed to undergo intramolecular cyclization to form various fused heterocycles. A notable example is the synthesis of benzimidazo-oxazepines. researchgate.netacs.org Starting from precursors like 2-(2-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole, an intramolecular reaction can be triggered to construct the seven-membered oxazepine ring fused to the benzimidazole core. researchgate.netacs.org This strategy provides a versatile and transition-metal-free pathway to access these complex heterocyclic systems. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing system, represent another powerful strategy. For instance, prop-2-ynylsulfonium salts can undergo a sequential [3+2] annulation reaction with hydrazonyl chlorides to afford functionalized pyrazoles. rsc.orgresearchgate.net This highlights the potential of the propargyl moiety to act as a building block in constructing diverse heterocyclic rings.

A key mechanistic pathway for the formation of seven-membered rings, such as in benzimidazo-oxazepines, is the base-mediated 7-exo-dig cyclization. acs.orgnih.gov This type of reaction follows Baldwin's rules for ring closure, where the attacking nucleophile adds to the external carbon of the alkyne (exo) in a digonal (dig) system. The reaction is typically promoted by a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netacs.orgrsc.org

Research has shown that this method is a highly regioselective and efficient approach for synthesizing 1,4-benzoxazepine (B8686809) derivatives. rsc.org Interestingly, the choice of base can influence the final product structure. While bases like K₂CO₃ may yield an exocyclic double bond product, a stronger base like NaH can facilitate a subsequent 1,3-proton shift, leading to the thermodynamically more stable endocyclic isomer. nih.gov This base-mediated intramolecular hydroamination offers a powerful strategy for creating complex fused systems from terminal alkyne precursors. researchgate.net

SubstrateConditionsReaction TypeProductReference
2-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazoleK₂CO₃, DMF, 90°C7-exo-dig hydroamination7-Methylene-6,7-dihyrobenzo[f]benzo nih.govrsc.orgimidazo[1,2-d] nih.govnih.govoxazepine researchgate.net
Terminal alkyne-containing 2-(2-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole derivativesNaH, DMF7-exo-dig cyclizationExocyclic benzimidazo-oxazepine products acs.orgnih.gov
Ugi-propargyl precursorsK₂CO₃7-exo-dig intramolecular cyclization1,4-Benzoxazepine-5(2H)-one derivatives rsc.org
Exocyclic 7-methylene-benzimidazo-oxazepineNaH, DMF, 85°C1,3-H shift (isomerization)Endocyclic benzimidazo-oxazepine isomer nih.gov

Functional Group Transformations and Coupling Reactions

Beyond cycloadditions and cyclizations, the terminal alkyne of this compound is amenable to various other transformations. These reactions further expand its utility as a synthetic intermediate.

A prominent example is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides. This transformation is valuable for synthesizing disubstituted alkynes, which can then be used as advanced intermediates for further reactions, including the synthesis of more complex cyclization precursors. researchgate.net For instance, substrates containing disubstituted alkynes for base-mediated cyclizations have been prepared using Sonogashira coupling. researchgate.net

The terminal C-H bond of the alkyne is acidic and can be deprotonated by a strong base to form a metal acetylide. This acetylide can then act as a carbon nucleophile in reactions with various electrophiles, enabling the extension of the carbon chain. Furthermore, the triple bond itself can be selectively reduced. Catalytic hydrogenation can convert the alkyne to the corresponding alkene (Z-isomer using Lindlar's catalyst) or fully reduce it to an alkane, providing access to saturated linkers. These fundamental transformations underscore the versatility of the propargyl group in synthetic organic chemistry.

Sonogashira Cross-Coupling for Alkyne Derivatization

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The terminal alkyne of this compound is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents at the terminus of the propargyl group.

The general reaction scheme involves the coupling of the this compound with an aryl halide (Ar-X, where X is typically I, Br, or OTf) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and a base like triethylamine (B128534) in a suitable solvent. Microwave-assisted Sonogashira coupling has been shown to be an efficient method for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, suggesting that this technique could be effectively applied to this compound to achieve rapid and high-yielding synthesis of its derivatives. organic-chemistry.org

The reaction conditions are generally mild, and the method is tolerant of a wide range of functional groups, making it a valuable tool for the derivatization of the benzimidazole scaffold. The products of the Sonogashira coupling of this compound are extended π-systems, which can have interesting photophysical and biological properties.

Table 1: Representative Conditions for Sonogashira Cross-Coupling of Heterocyclic Alkynes

Alkyne SubstrateAryl HalideCatalyst SystemBase/SolventProductYield (%)Reference
2-[6-(Ethynyl)pyridin-3-yl]-1H-benzimidazoleVarious aryl halidesPd(PPh₃)₂Cl₂, CuIEt₃N, DMSO (Microwave)2-[6-(Arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives80-92 organic-chemistry.org
Terminal AlkyneBenzylic Ammonium (B1175870) SaltsPalladium catalystBaseInternal Alkyne DerivativesModerate to excellent organic-chemistry.org
Terminal AlkyneAryl IodidePd(dppf)Cl₂-Cross-coupled product- organic-chemistry.org

Reactions with Specific Organic Reagents (e.g., Anthranilic acid, Thiourea)

The propargyl group of this compound is susceptible to attack by various nucleophiles, leading to a range of addition and cyclization products.

Anthranilic acid:

While specific studies on the reaction of this compound with anthranilic acid are not extensively documented, the general reactivity of alkynes with anthranilic acid derivatives suggests potential for cycloaddition reactions. For instance, a nickel-catalyzed cycloaddition of anthranilic acid derivatives to alkynes has been developed to afford substituted indoles. nih.govacs.org This reaction proceeds via an oxidative addition of Ni(0) to the ester moiety of the anthranilic acid derivative, followed by intermolecular addition to the alkyne. nih.govacs.org A similar transformation could potentially be applied to this compound to synthesize novel indole-benzimidazole hybrids.

Furthermore, gold-catalyzed heteroannulation of anthranilic acids with alkynes has been reported for the synthesis of 3,1-benzoxazin-4-one derivatives. acs.org This reaction is believed to proceed through the formation of a bisenamine intermediate. acs.org

Thiourea (B124793):

The reaction of terminal alkynes with thiourea is a known method for the synthesis of thiazole (B1198619) derivatives. This reaction, often referred to as the Hantzsch thiazole synthesis when an α-haloketone is used, can be adapted for alkynes. The reaction of thiourea with the propargyl group of this compound could potentially lead to the formation of a 2-amino-4-(benzimidazol-2-ylmethyl)thiazole. This transformation would involve the nucleophilic attack of the sulfur atom of thiourea on the alkyne, followed by cyclization. Various methods for thiazole synthesis from thiourea and different substrates have been reported. organic-chemistry.orgnih.govresearchgate.net

Reactions with Inorganic Reagents (e.g., Sodium nitrite)

The reaction of this compound with inorganic reagents like sodium nitrite (B80452) can potentially occur at two sites: the benzimidazole ring and the terminal alkyne.

In the presence of an acid, sodium nitrite is a source of the nitrosonium ion (NO⁺), which is a nitrosating agent. The secondary amine of the benzimidazole ring is a potential site for N-nitrosation. It has been noted that benzimidazoles, particularly those with a secondary amine group, can form N-nitroso impurities under certain conditions, which is a significant consideration in pharmaceutical chemistry. researchgate.netusp.org The formation of N-nitroso-2-(prop-2-yn-1-yl)-1H-benzo[d]imidazole would be a plausible outcome of the reaction with sodium nitrite under acidic conditions.

The terminal alkyne can also react with sodium nitrite under specific conditions. For example, an electrochemical method for the conversion of terminal alkynes to their corresponding carboxylic acids has been reported where sodium nitrite serves as the electrolyte, a nitryl radical precursor, and a nitrosating reagent. organic-chemistry.org This would transform the propargyl group into a 2-(benzimidazol-2-yl)acetic acid derivative.

Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov DFT calculations for benzimidazole (B57391) derivatives are typically performed using functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net These calculations form the basis for analyzing a wide array of molecular properties, from orbital energies to simulated spectra and reactivity descriptors.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. This energy gap is instrumental in predicting the bioactivity of molecules, as it relates to intermolecular charge transfer processes. For many benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, indicating this moiety is the primary site of electron donation. The HOMO-LUMO energy gap for a related imidazole (B134444) derivative has been calculated to be 4.4871 eV, which suggests significant stability.

The energy of the HOMO-LUMO gap can also provide information about the electronic transitions a molecule can undergo. The absorption of light with energy equal to the gap can promote an electron from the HOMO to the LUMO. This transition is fundamental to the molecule's UV-Vis absorption characteristics.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Analogues

Compound Analogue EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Analogue A -6.29 -1.81 4.48
Analogue B -5.88 -3.53 2.35

Note: Data is illustrative and based on values reported for various benzimidazole and imidazole derivatives in the literature. Actual values for 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole would require specific calculation.

Global Reactivity Parameters (GRPs) are derived from the energies of the Frontier Molecular Orbitals and provide a quantitative measure of a molecule's reactivity and stability. These descriptors are essential for characterizing and comparing the chemical behavior of different compounds. Key GRPs include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These parameters provide a comprehensive overview of the physicochemical properties of the compounds. For instance, an increase in softness corresponds to an increase in chemical reactivity, while an increase in hardness signifies greater stability. By calculating these values for this compound and its analogues, researchers can predict their reactive tendencies in various chemical environments.

Table 2: Calculated Global Reactivity Parameters for a Benzimidazole Analogue

Parameter Formula Value (eV)
EHOMO - -6.29
ELUMO - -1.81
Ionization Potential (I) -EHOMO 6.29
Electron Affinity (A) -ELUMO 1.81
Energy Gap (ΔE) I - A 4.48
Hardness (η) (I - A) / 2 2.24
Softness (S) 1 / 2η 0.223
Electronegativity (χ) (I + A) / 2 4.05

Note: This table is illustrative, based on representative data for related compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the extent of charge transfer and its contribution to molecular stability.

In benzimidazole derivatives, significant interactions often involve the lone pair (LP) orbitals on nitrogen atoms acting as donors and antibonding (π* or σ) orbitals of the aromatic system acting as acceptors. For example, a strong interaction might be observed from a nitrogen lone pair to an adjacent π orbital of the C=N bond. These interactions indicate a high degree of electronic conjugation throughout the molecule. researchgate.net The magnitude of the E(2) value is proportional to the strength of the interaction; higher values indicate more significant charge transfer and stabilization. For some benzimidazole systems, stabilization energies for π → π* transitions can be as high as 40-60 kcal/mol. researchgate.net

DFT calculations are widely used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to molecular motions or electronic transitions.

Vibrational Spectra: Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration. For benzimidazole derivatives, characteristic vibrational modes include N-H stretching (typically in the 3100-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C ring stretching (1400-1600 cm⁻¹), and various in-plane and out-of-plane bending modes. The presence of the propargyl group in this compound would introduce characteristic C≡C and ≡C-H stretching frequencies, expected around 2100-2260 cm⁻¹ and 3200-3300 cm⁻¹, respectively. Comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra helps confirm the molecular structure.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. The calculations provide the excitation energy, oscillator strength (related to the intensity of the absorption), and the nature of the transition (e.g., HOMO→LUMO). For benzimidazole derivatives, the primary absorptions in the UV region typically arise from π→π* transitions within the conjugated aromatic system.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In benzimidazole derivatives, these regions are typically localized around the nitrogen atoms due to their lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is often a site of positive potential.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions and reaction mechanisms.

This analysis is crucial for understanding the composition of the frontier orbitals. By examining the PDOS, one can determine which atoms or fragments contribute most significantly to the HOMO and LUMO. researchgate.net For example, a PDOS analysis of this compound could reveal the extent to which the π-orbitals of the benzimidazole ring and the π-orbitals of the alkyne group contribute to the HOMO and LUMO. This information clarifies the nature of electronic transitions and helps explain the molecule's electronic properties and reactivity. The TDOS plot also visually confirms the HOMO-LUMO gap, represented by the energy difference between the highest occupied and lowest unoccupied energy spikes. arxiv.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzimidazole derivative, might interact with the active site of a protein receptor.

Molecular docking studies have been crucial in predicting the binding conformations of benzimidazole derivatives with various biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govekb.eg

A close analogue, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, has been used as a key intermediate in the synthesis of novel benzimidazole/1,2,3-triazole hybrids designed as EGFR inhibitors. nih.gov Docking studies of these hybrids against the EGFR active site have revealed significant interactions that predict potent inhibitory activity. The docking scores for these compounds ranged from -5.70 to -8.82 kcal/mol. nih.gov

In these simulations, the benzimidazole core plays a critical role in anchoring the ligand within the receptor's binding pocket. The 2-thiobenzimidazole portion of the molecule typically inserts into a hydrophobic pocket, forming stacking interactions with key amino acid residues such as Lys721 and Thr766. nih.gov The nitrogen atoms of the benzimidazole nucleus can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex, a binding mode similar to that of the known EGFR inhibitor quinazoline. nih.gov

The broader class of benzimidazole derivatives has been docked against a variety of anticancer targets, including tubulin, topoisomerase, and Bcl-2, demonstrating the scaffold's versatility. nih.govresearchgate.netresearchgate.net For instance, docking studies of some derivatives against the Bcl-2 protein yielded binding affinities as strong as -10.77 kcal/mol. researchgate.net These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of benzimidazoles to their target proteins. researchgate.net

Table 1: Molecular Docking Performance of Selected Benzimidazole Analogues

Compound Scaffold Target Protein Docking Score (kcal/mol) Key Interacting Residues
Benzimidazole/1,2,3-triazole Hybrids EGFR -5.70 to -8.82 Lys721, Thr766
3-(substituted phenyl)-1-[2-(1-hydroxy-ethyl)]-1H-benzimidazole-1-yl) prop-2-en-1-one EGFR -8.2 to -8.4 Not specified
Benzimidazole-hydrazone derivatives α,β-tubulin -9.69 Not specified
Benzimidazole derivatives with sulfonamide Not specified Not specified Not specified

Quantum Chemical Parameters in Structure-Activity Relationship Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. These properties, known as quantum chemical descriptors, are vital for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net For benzimidazole derivatives, parameters such as electronegativity and chemical hardness provide deep insights into their reactivity and potential as drug candidates. nih.govresearchgate.net

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. In SAR studies, it helps to understand the electronic nature of the ligand and its potential for engaging in charge-transfer interactions with a biological receptor.

Chemical Hardness (η) is a measure of resistance to a change in electron distribution or charge transfer. It is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity. researchgate.net In drug design, a balance of hardness and softness is often desired for effective binding and activity.

Table 2: Calculated Quantum Chemical Parameters for Benzimidazole Analogues

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) Electronegativity (χ)
Compound 1¹ -5.732 -1.132 4.600 2.300 3.432
Compound 2² -6.115 -1.714 4.401 2.200 3.914
Benzimidazole -6.215 -0.631 5.584 2.792 3.423
2-methylbenzimidazole -6.011 -0.495 5.516 2.758 3.253

¹ 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole researchgate.net ² 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole researchgate.net Data for the last three entries were derived from DFT/B3LYP calculations. nih.gov


Table of Mentioned Compounds

Compound Name
This compound
2-(prop-2-yn-1-ylthio)-1H-benzimidazole
Quinazoline
1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole
4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole
2-methylbenzimidazole
2-mercaptobenzimidazole
Erlotinib
Doxorubicin
5-Fluorouracil
Camptothecin (B557342)
Gefitinib

Mechanistic Insights into the Biological Activities of 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole Derivatives in Vitro and Molecular Level

Anticancer Activity Mechanisms

Benzimidazole (B57391) derivatives demonstrate anticancer action through several mechanisms, including the inhibition of crucial enzymes involved in DNA replication and inducing programmed cell death. nih.gov

A key mechanism for the anticancer effect of certain 1H-benzo[d]imidazole (BBZ) derivatives is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for relaxing DNA supercoils during replication and transcription. acs.orgnih.gov Computational studies and functional assays have identified Hu Topo I as a probable target for these compounds. nih.govresearchgate.net

One study synthesized a series of novel BBZ derivatives and found that compound 12b was a potent inhibitor of Hu Topo I, showing 50% inhibition of DNA relaxation at a concentration of 16 μM, which was comparable to the activity of the known inhibitor camptothecin (B557342) (CPT) in the same assay. acs.org Molecular docking studies have provided insights into the binding interactions between these derivatives and the Hu Topo I-DNA complex. nih.gov For instance, compounds 11a , 12a , and 12b fit into the binding pocket of the enzyme, establishing interactions that stabilize the complex and prevent the re-ligation of the DNA strand. acs.orgnih.gov This leads to an accumulation of DNA single-strand breaks, ultimately triggering cell death in cancer cells.

Table 1: Inhibition of Human Topoisomerase I and Binding Affinities of Selected Benzimidazole Derivatives acs.orgnih.gov
CompoundHu Topo I Inhibition (IC50)Binding Affinity (kcal/mol)
11aNot Reported-5.453
12aNot Reported-5.429
12b16 μM-5.512

By causing DNA damage through mechanisms like topoisomerase I inhibition, benzimidazole derivatives can halt the cell division process. acs.org Flow cytometry studies have demonstrated that the most potent anticancer BBZ compounds, including 11a , 12a , and 12b , cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgnih.gov A cell cycle arrest at the G2/M checkpoint indicates that the DNA damage is significant and difficult for the cell to repair, often leading to apoptosis (programmed cell death). acs.org

The ability to induce G2/M arrest is a characteristic of many DNA-damaging agents and microtubule inhibitors. nih.govnih.gov For example, treatment of head and neck squamous cell carcinoma (HNSCC) cell lines with a benzimidazole carbamate (B1207046) ester derivative resulted in a blockage of the cell cycle in the G2/M phase. nih.gov Similarly, other studies on different benzimidazole derivatives have shown their capability to arrest the cell cycle at various phases, including G1, S, and G2, depending on the specific compound and cancer cell line. mdpi.com This disruption of the normal cell cycle progression is a critical component of their antitumor activity.

The interaction of benzimidazole derivatives with DNA is a fundamental aspect of their biological activity. DNA relaxation assays are functional tests for topoisomerase I activity; the inhibition of this enzyme's ability to relax supercoiled DNA serves as direct evidence of the compound's mechanism. acs.orgprofoldin.com As noted, compound 12b demonstrated a 50% inhibition of DNA relaxation by Hu Topo I at a 16 μM concentration. acs.org

Antimicrobial Activity Mechanisms

The benzimidazole scaffold is a versatile pharmacophore that is also integral to the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov

Benzimidazole derivatives have shown considerable efficacy against a variety of bacterial strains. researchgate.net Their mechanism of action can involve the inhibition of essential bacterial processes. For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, and similar mechanisms targeting bacterial cell integrity or replication are being explored. researchgate.net

Studies have evaluated the antibacterial properties of benzimidazole-containing molecular hybrids. One such hybrid, 82 , displayed potent activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 1.6 μM, which is comparable to the antibiotic amikacin. nih.gov Other derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov For example, hybrids 87h and 87i were active against the Gram-negative bacterium Escherichia coli, with MIC values of 6.2 μM and 6.4 μM, respectively. nih.gov

Table 2: Antibacterial Activity of Selected Imidazole (B134444)/Benzimidazole Derivatives nih.gov
CompoundBacterial StrainGram TypeMIC (μM)
82B. subtilisPositive1.6
87hE. coliNegative6.2
87iE. coliNegative6.4

Benzimidazoles are a promising class of compounds for the development of new antifungal agents, particularly in light of increasing resistance to existing azole drugs. nih.gov The mechanism often involves disrupting the integrity of the fungal cell membrane. researchgate.net

A range of benzimidazole derivatives have been synthesized and tested against various pathogenic fungi. In one study, 1-alkyl-1H-benzo[d]imidazole derivatives were evaluated, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibiting the best antifungal activities against a panel of fungi including Candida species, Cryptococcus neoformans, and Aspergillus species. nih.gov Another study on benzimidazole-1,3,4-oxadiazole hybrids found that compounds 4h and 4p were particularly effective against Candida albicans, with a MIC50 value of 1.95 µg/mL. nih.gov Docking studies for these compounds suggested that their mechanism involves the inhibition of 14-α-sterol demethylase, a key enzyme in the biosynthesis of ergosterol. nih.gov

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives nih.gov
CompoundFungal StrainMIC50 (µg/mL)
4hC. albicans1.95
4pC. albicans1.95

Antidiabetic Activity Mechanisms

A key therapeutic strategy for managing type 2 diabetes is the reduction of postprandial hyperglycemia, which is the sharp increase in blood glucose levels after a meal. nih.gov This can be achieved by inhibiting key digestive enzymes responsible for carbohydrate breakdown, such as α-amylase and α-glucosidase. nih.govnih.gov By slowing the digestion of complex carbohydrates into absorbable monosaccharides, these inhibitors can temper the post-meal glucose spike. nih.govnih.gov

Alpha-Amylase Enzyme Inhibition

Alpha-amylase is a crucial enzyme that initiates the digestion of complex carbohydrates like starch by breaking α (1–4) glycosidic bonds to produce smaller oligosaccharides. nih.govnih.gov Inhibition of this enzyme is a critical step in delaying carbohydrate digestion and absorption. Certain benzimidazole derivatives have been identified as effective inhibitors of α-amylase.

The mechanism of inhibition involves the binding of the compound to the active site of the α-amylase enzyme, preventing it from processing its substrate. This interaction is often competitive, where the inhibitor molecule competes with the natural carbohydrate substrate for access to the enzyme's catalytic residues. The efficacy of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Research into a series of novel hybrid benzimidazole-urea derivatives has demonstrated their potential as α-amylase inhibitors. nih.gov The inhibitory activities of these compounds were compared against acarbose, a standard antidiabetic drug.

Compound IDStructureα-Amylase IC50 (µM)
3a 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea1.80 ± 0.08
3b 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(naphthalen-1-yl)urea1.10 ± 0.05
3g 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea2.10 ± 0.10
Acarbose (Standard)1.00 ± 0.04

This table presents the α-amylase inhibitory activity of selected benzimidazole-urea derivatives as reported in scientific literature. nih.gov

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is another key enzyme in carbohydrate digestion, located in the brush border of the small intestine. mdpi.com It is responsible for the final step of breaking down disaccharides and oligosaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. mdpi.comresearchgate.net Inhibiting α-glucosidase is a highly effective method for controlling postprandial hyperglycemia. nih.gov

Like α-amylase inhibitors, α-glucosidase inhibitors function by binding to the enzyme's active site. This binding can be competitive, non-competitive, or a mixed type of inhibition, which ultimately prevents the hydrolysis of carbohydrates and delays glucose absorption. researchgate.netyoutube.com The benzimidazole scaffold has been incorporated into molecules designed to specifically target this enzyme.

Studies on benzimidazole-urea derivatives have also confirmed their activity against α-glucosidase, with some compounds showing potency comparable to the standard drug acarbose. nih.gov

Compound IDStructureα-Glucosidase IC50 (µM)
3a 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea1.40 ± 0.06
3b 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(naphthalen-1-yl)urea1.20 ± 0.05
3g 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea1.90 ± 0.09
Acarbose (Standard)1.10 ± 0.05

This table displays the α-glucosidase inhibitory activity of selected benzimidazole-urea derivatives based on published research. nih.gov

Other Molecular Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond their metabolic effects, benzimidazole derivatives have demonstrated a broad spectrum of other biological activities, including anti-inflammatory and antiviral actions.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways and inflammatory mediators. A key pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO).

Certain 2-substituted-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory effects by modulating these pathways. For instance, the derivative 2-(piperidin-4-yl)-1H-benzo[d]imidazole (compound 6e in a specific study) was found to significantly inhibit the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Further investigation revealed that this compound could restore the phosphorylation level of IκBα, an inhibitor of NF-κB. nih.gov This action prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov

Antiviral Activity

The benzimidazole core is a key component of several antiviral drugs. nih.gov Derivatives of this scaffold have been evaluated against a wide array of viruses. nih.gov The mechanisms of action can vary, including the inhibition of viral entry into host cells, interference with viral replication, or suppression of viral gene expression. nih.govmdpi.com

For example, certain imidazole derivatives have been shown to inhibit the spring viremia of carp (B13450389) virus (SVCV) by suppressing the expression of the SVCV glycoprotein (B1211001) gene and enhancing the host's interferon gene expression. nih.gov Other studies have identified benzimidazole-1,2,3-triazole hybrids that exhibit activity against SARS-CoV-2. mdpi.com It is hypothesized that these molecules interact with viral structural proteins, such as the spike protein, causing conformational changes that prevent the virus from entering host cells. mdpi.com The broad-spectrum potential of this chemical class has been demonstrated in evaluations against numerous viruses, including Herpes Simplex Virus (HSV), Coxsackie virus, and Respiratory Syncytial Virus (RSV). nih.gov

Potential Applications of 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole in Materials Science and Technology

Development of Nonlinear Optical (NLO) Materials

Benzimidazole (B57391) and its derivatives are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net These organic materials are gaining traction as alternatives to inorganic crystals for processes like second harmonic generation. researchgate.net The NLO response in these molecules often arises from a donor-π-acceptor architecture. While specific studies on the NLO properties of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole are not extensively detailed, the broader family of benzimidazole-based chromophores has been the subject of considerable research. acs.orgnih.govresearchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO characteristics of novel benzimidazole derivatives. acs.orgnih.gov For instance, research on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates has demonstrated that strategic substitution on the benzimidazole scaffold can lead to promising NLO materials. acs.org The introduction of electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability, a key parameter for NLO activity. The propargyl group in this compound could be functionalized to tune these electronic properties, thereby optimizing the NLO response.

Table 1: NLO Properties of Selected Benzimidazole Derivatives

Compound Method Key Findings
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole DFT Study Exhibited the highest mean polarizability ⟨α⟩ and total first hyperpolarizability (βtot) values, indicating its potential as an NLO material. acs.org
2-Aryl-1H-benzo[d]imidazole derivatives Synthesis and Characterization Showed significant solvatochromism and thermal stability, with good molecular optical nonlinearities. researchgate.net

This table is generated based on data from studies on various benzimidazole derivatives to illustrate the potential of the compound class in NLO applications.

Exploration in Optical Waveguide Fabrication

Organic crystalline materials are being actively investigated for their potential in fabricating optical waveguides, which are fundamental components of integrated photonic circuits. bohrium.commdpi.com Recent studies have highlighted the ability of donor-acceptor-donor (D-A-D) structured 1H-benzo[d]imidazole derivatives to form single crystals that can act as optical waveguides. bohrium.commdpi.com These materials have shown the ability to guide light with low optical loss coefficients, making them appealing for such applications. bohrium.commdpi.com

The formation of needle-shaped crystals with internal channels is a key factor that facilitates light propagation. bohrium.commdpi.com For example, certain 4,7-bis(arylethynyl)-1H-benzo[d]imidazole derivatives have been shown to form such crystalline structures, exhibiting strong luminescence and efficient light transport. mdpi.com The self-assembly of these molecules into well-defined one-dimensional structures is crucial for their waveguiding behavior. The structure of this compound, with its rigid benzimidazole core and the linear propargyl group, could potentially favor the formation of such ordered crystalline assemblies suitable for optical waveguide applications. The propargyl group also offers a site for further chemical modification to tune the photophysical and packing properties of the molecule.

Theoretical Studies on Corrosion Inhibition Properties

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netdntb.gov.uanih.gov Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure.

Theoretical studies, particularly those using DFT and Molecular Dynamics (MD) simulations, have provided valuable insights into the mechanism of corrosion inhibition by benzimidazole derivatives. researchgate.net These computational methods help in understanding the electronic properties of the inhibitor molecules and their interaction with metal surfaces. For instance, a study on a related compound, 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)) sulfinyl)-1-(prop-2-yn-1-yl)-1H benzimidazole (MSVB), demonstrated its high inhibition efficiency for carbon steel in a hydrochloric acid solution. researchgate.net The presence of the propargyl group in MSVB is significant, as alkynes are known to enhance the adsorption process on steel surfaces.

Quantum chemical calculations on various benzimidazole derivatives have shown that parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) correlate well with their inhibition efficiency. researchgate.netnih.gov A higher EHOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.

Table 2: Theoretical Parameters for Benzimidazole-based Corrosion Inhibitors

Inhibitor EHOMO (eV) ELUMO (eV) ΔE (eV) Inhibition Efficiency (%)
MSVB - - - 97 (at 1x10-3 M) researchgate.net

Note: Specific theoretical values for MSVB were not provided in the abstract, but its high experimental efficiency is noted. The table illustrates the type of data generated in such studies.

The structural similarities between this compound and other effective propargyl-substituted heterocyclic corrosion inhibitors suggest its strong potential in this application. Theoretical studies on this specific molecule would be invaluable in predicting its performance and elucidating its inhibition mechanism.

Utilization as Precursors for Advanced Heterocyclic Scaffolds in Material Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry and is also a versatile building block in materials science. jyu.firesearchgate.net The this compound molecule is particularly valuable as a precursor due to the presence of the terminal alkyne in the propargyl group. This functional group is highly reactive and can participate in a variety of chemical transformations, making it a key handle for the synthesis of more complex molecular architectures.

One of the most powerful reactions involving terminal alkynes is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of triazoles. This reaction is highly efficient and regioselective, allowing for the straightforward linking of the benzimidazole unit to other molecular fragments. This approach can be used to synthesize advanced materials with tailored properties for various applications.

Furthermore, the benzimidazole core itself can be functionalized. For example, enaminones based on a benzo[d]imidazole scaffold have been synthesized from 2-acetyl benzo[d]imidazole. jyu.firesearchgate.net These enaminones can then be used to construct more elaborate fused heterocyclic systems. jyu.firesearchgate.net The this compound could similarly be used as a starting material for a wide range of derivatives. The combination of the reactive propargyl group and the stable, functionalizable benzimidazole core makes this compound a highly attractive precursor for the synthesis of novel organic materials, including polymers, dendrimers, and complex ligands for metal-organic frameworks.

Future Research Directions and Perspectives for 2 Prop 2 Yn 1 Yl 1h Benzo D Imidazole

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and physicochemical properties. researchgate.netmdpi.com The specific compound, 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole, featuring a reactive propargyl group, stands as a promising platform for future innovation. The terminal alkyne moiety is a versatile chemical handle, opening avenues for a multitude of chemical modifications, particularly through azide-alkyne cycloaddition reactions, often referred to as "click chemistry." This functional group is key to unlocking the next generation of derivatives and applications. Future research is poised to expand upon the foundational knowledge of benzimidazoles, venturing into novel derivatives, deeper biological understanding, new material applications, and sophisticated computational modeling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via alkylation reactions using propargyl bromide under mild conditions with tetra-n-butylammonium bromide as a catalyst, yielding mono- or di-substituted derivatives . One-pot methods using LaCl₃ as a catalyst (50–60°C, 4–6 hours) achieve high yields (>80%) and reduced reaction times, minimizing side products . Key intermediates are purified via column chromatography (hexane/ethyl acetate, 3:1) and characterized by melting point analysis (e.g., 303–320°C for indolyl-substituted derivatives) .

Q. How can spectroscopic methods (NMR, IR, HRMS) validate the structural integrity of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons typically appear at δ 7.30–7.75 ppm, while alkenyl protons from propargyl groups resonate at δ 5.90 ppm .
  • IR : Stretching vibrations for C≡C bonds are observed at ~2100 cm⁻¹, and C=N bonds at ~1600 cm⁻¹ .
  • HRMS : Deviations <5 ppm from theoretical masses confirm molecular formulas (e.g., [M+H]⁺ at m/z 187.0865 for (E)-2-(pent-en-2-yl) derivatives) .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C≡C: 1.20 Å) and dihedral angles (e.g., 85.2° between benzimidazole and propargyl planes). Hydrogen-bonding networks (N–H⋯O, 2.8–3.0 Å) are critical for stabilizing crystal lattices .

Advanced Research Questions

Q. How do computational methods (DFT, docking) guide the design of this compound derivatives for biological applications?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* optimizes geometries and predicts frontier molecular orbitals (HOMO-LUMO gaps = 3.5–4.2 eV), correlating with reactivity .
  • Docking Studies : AutoDock Vina models interactions with EGFR (PDB: 1M17), showing halogenated derivatives (e.g., -Cl, -Br) form hydrogen bonds with Thr854 (binding energy = −9.2 kcal/mol) .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • ADMET Predictions : SwissADME predicts logP values <3.0 for triazole-appended derivatives, enhancing solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ > 2 hours for fluorinated derivatives due to reduced CYP3A4 metabolism .

Q. How do structural modifications (e.g., thiazole/triazole fusion) enhance antimicrobial activity?

  • Methodological Answer : Thiazole-substituted derivatives (e.g., compound 9c ) exhibit MIC values of 2 µg/mL against S. aureus by disrupting membrane integrity (confirmed via SYTOX Green assays) . Triazole groups increase selectivity indices (>10-fold vs. mammalian cells) by targeting bacterial topoisomerase IV .

Q. What experimental approaches resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : IC₅₀ values for anticancer activity (e.g., 12.5 µM vs. 25 µM) are reconciled using standardized MTT assays (72-hour exposure, 5% FBS) .
  • Target Validation : CRISPR-Cas9 knockout of EGFR in HeLa cells reduces cytotoxicity of derivatives by 60–70%, confirming target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.